molecular formula C13H12ClN3O3S B2475642 Ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate CAS No. 476281-49-9

Ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate

Cat. No. B2475642
CAS RN: 476281-49-9
M. Wt: 325.77
InChI Key: PWOZQVRYZOCPKP-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate is a chemical compound. It belongs to the class of organic medicinal compounds known as 2-aminothiazoles, which are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . These analogues have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .


Synthesis Analysis

The synthesis of similar compounds involves the use of 2-aminothiazole-4-carboxylate derivatives . These compounds are synthesized and characterized by FTIR and NMR (1H and 13C) . The reaction mixture is stirred and refluxed for 12 hours .


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the use of benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde . The reactions yield ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are characterized by their melting point, yield, and Rf value . For instance, one of the compounds has a melting point of 200-202 °C, a yield of 60%, and an Rf value of 0.69 (petroleum ether: ethyl acetate, 1:3) .

Scientific Research Applications

1. Biological Activity in Agriculture

Ethyl 2-amino-5-ethylthiophene-3-carboxylate, a related compound, has shown significant inhibitory activities against the root and stalk of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at a dosage of 100 mg/L (Wang, Zheng, Liu, & Chen, 2010). This suggests potential applications in agriculture for weed control.

2. Chemical and Spectroscopic Characterization

Ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been characterized using spectroscopic techniques like NMR, FT-IR, and UV–Vis, alongside SC-XRD for structural confirmation (Haroon et al., 2019). These methods are crucial in determining the properties and potential applications of such compounds in various fields, including materials science.

3. Photophysical Properties and Sensitization

Research has shown that ethyl 2-arylthiazole-5-carboxylates possess photophysical properties, indicated by absorptions mainly due to π→π* transitions, and can act as singlet-oxygen sensitizers (Amati et al., 2010). This opens possibilities for their use in photodynamic therapy and as photosensitizers in environmental applications.

4. Antitumor Activity

Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have shown potential anticancer activity, particularly against leukemia cell lines (El-Subbagh, Abadi, & Lehmann, 1999). These findings highlight the potential of such compounds in medicinal chemistry, especially in developing new anticancer drugs.

Mechanism of Action

Target of Action

The primary target of Ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the synthesis of peptidoglycan, a key component of bacterial cell walls.

Mode of Action

The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to its active site . This binding inhibits the enzyme’s activity, disrupting the synthesis of peptidoglycan and thereby weakening the bacterial cell wall.

Biochemical Pathways

The inhibition of UDP-N-acetylmuramate/L-alanine ligase affects the peptidoglycan biosynthesis pathway . This disruption leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and potentially leading to cell lysis.

Pharmacokinetics

They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This makes the compound potentially useful as an antibacterial agent.

Action Environment

The action of Ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate, like other thiazole derivatives, can be influenced by environmental factors such as pH and temperature . .

Future Directions

Future research could focus on further exploring the therapeutic roles of Ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate and similar compounds. This includes their potential as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . Additionally, more studies could be conducted to understand their mechanism of action and to evaluate their safety and efficacy in clinical settings.

properties

IUPAC Name

ethyl 2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-2-20-11(18)10-7-21-13(16-10)17-12(19)15-9-5-3-4-8(14)6-9/h3-7H,2H2,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOZQVRYZOCPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-(3-chlorophenyl)ureido)thiazole-4-carboxylate

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